Regiochemical Identity: 3-Amine vs. 4-Amine Positional Isomer — Structural and Predicted Physicochemical Divergence
The target compound is unequivocally the 3-amine regioisomer (amine at pyrazole position 3), whereas N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine (PubChem CID 19626763) is the closest commercially catalogued positional isomer [1]. The two isomers share an identical molecular formula (C₁₀H₁₃N₃O, MW 191.23) but differ in connectivity: the target bears the amine at the electron-deficient C3 of the pyrazole, while the 4-amine isomer places it at C4, which is not part of the conjugated N–N system [1]. Computed XLogP3-AA for the 4-amine isomer is 1.2; the presence of the amine at C3 in the target compound, which participates in the pyrazole π-system, shifts the protonation equilibrium and is predicted to alter logP by approximately +0.6 to +0.9 units (class-level estimate) [1][2]. Topological polar surface area for the 4-amine isomer is 43 Ų, and this is expected to be comparable for the 3-amine target, but the hydrogen-bond donor/acceptor arrangement differs qualitatively due to the altered nitrogen environment [1].
| Evidence Dimension | Pyrazole amine regioisomerism (3-amine vs. 4-amine) |
|---|---|
| Target Compound Data | 3-amine regioisomer; SMILES CC1=CC(=NN1C)NCC2=CC=CO2; amine at C3 of pyrazole; participates in N–N conjugated system |
| Comparator Or Baseline | N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine (PubChem CID 19626763); SMILES CC1=C(C=NN1C)NCC2=CC=CO2; amine at C4; XLogP3-AA = 1.2, TPSA = 43 Ų, rotatable bonds = 3, H-bond donors = 1, H-bond acceptors = 3 |
| Quantified Difference | Amine position: C3 (target) vs. C4 (comparator). Differential protonation state of the amine lone pair due to conjugation with pyrazole π-system in the 3-amine, absent in the 4-amine. Estimated logP shift relative to parent amine: ~+0.9 log units for the 3-amine furan adduct. |
| Conditions | Computed physicochemical properties from PubChem (XLogP3-AA method); structural identity confirmed by SMILES comparison |
Why This Matters
Regioisomer identity controls hydrogen-bonding donor/acceptor geometry and thereby dictates which biological targets can productively engage the compound — procurement of the wrong regioisomer invalidates SAR hypotheses for any project targeting ATP-binding pockets or GPCR orthosteric sites.
- [1] PubChem CID 19626763. N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine. Computed properties, SMILES, and structural identifiers. National Center for Biotechnology Information. View Source
- [2] PubChem CID 7017747. 1,5-dimethyl-1H-pyrazol-3-amine. XLogP3-AA = 0.3, TPSA = 43.84 Ų. National Center for Biotechnology Information. View Source
